4-(3-Fluoro-4-methylphenyl)pyridine

Lipophilicity Drug-likeness Physicochemical profiling

Select 4‑(3‑fluoro‑4‑methylphenyl)pyridine (CAS 148627‑75‑2) for superior 4‑pyridyl SAR. This 3′‑fluoro‑4′‑methylphenyl derivative enables 5‑fold greater in vitro anti‑HSV‑2 potency than acyclovir when incorporated into 7‑(4‑pyridinyl)‑3‑quinolinecarboxamides, and delivers markedly higher PDE4B inhibition than 2‑pyridyl regioisomers. Avoid activity losses and metabolic instability from unsubstituted or para‑F‑only analogs. Ideal for SAR exploration, late‑stage 2′‑hydroxylation, and lead optimization requiring a balanced LogP ~2.9.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
Cat. No. B13650602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-4-methylphenyl)pyridine
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC=NC=C2)F
InChIInChI=1S/C12H10FN/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,1H3
InChIKeyUGUAIGMNDQFNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluoro-4-methylphenyl)pyridine for Scientific Procurement: Core Identity and Comparator Landscape


4-(3-Fluoro-4-methylphenyl)pyridine (CAS 148627-75-2) is a fluorinated 4‑aryl‑pyridine derivative with molecular formula C₁₂H₁₀FN and molecular weight 187.21 g·mol⁻¹ [1]. It belongs to the class of phenylpyridines, which serve as privileged scaffolds in medicinal chemistry and as versatile building blocks in cross‑coupling chemistry. The compound features a 3‑fluoro‑4‑methyl substitution on the distal phenyl ring that distinguishes it from unsubstituted 4‑phenylpyridine, from 4‑(4‑fluorophenyl)pyridine (para‑F only), and from 3‑(3‑fluoro‑4‑methylphenyl)pyridine (meta‑pyridyl attachment). These structural differences substantially affect physicochemical properties, biological target engagement, and downstream synthetic utility [2].

Why 4-(3-Fluoro-4-methylphenyl)pyridine Cannot Be Casually Replaced by Other 4‑Arylpyridines


Within the 4‑aryl‑pyridine chemotype, small alterations to the aryl substitution pattern can produce order‑of‑magnitude changes in biological potency. For glucagon receptor antagonists, a narrow structure–activity relationship was established showing that only small substituents at the 3′‑ and 4′‑positions are tolerated, and a single 2′‑hydroxy group confers a ca. 3‑fold increase in activity [1]. In phosphodiesterase 4B (PDE4B) inhibitors, the 4‑pyridyl regioisomer displays markedly higher potency than the 2‑pyridyl regioisomer [2]. Consequently, a procurement decision that substitutes 4‑(3‑fluoro‑4‑methylphenyl)pyridine with 4‑phenylpyridine, 4‑(4‑fluorophenyl)pyridine, or the 3‑pyridyl isomer risks losing target‑specific affinity, altering metabolic stability, and introducing uncharacterized off‑target effects. The quantitative evidence below details where this compound achieves measurable differentiation.

Quantitative Differentiation Evidence for 4-(3-Fluoro-4-methylphenyl)pyridine


Predicted Lipophilicity (LogP) Advantage Over 4‑Phenylpyridine

The 3‑fluoro‑4‑methyl substitution raises the predicted octanol‑water partition coefficient (LogP) to ≈2.9, compared to a measured LogP of ≈1.96 for 4‑phenylpyridine [1][2]. The ≈0.9 unit increase indicates roughly 8‑fold higher lipophilicity, which can improve passive membrane permeability while still remaining within drug‑like space (LogP < 5).

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Precision: 4‑Pyridyl vs. 3‑Pyridyl Attachment Determines PDE4B Inhibitory Activity

In a matched series of diarylpyridine ethers, the 4‑pyridyl regioisomer (structurally analogous to the target compound) displayed significantly higher PDE4B inhibition than the corresponding 2‑pyridyl isomer. Molecular docking attributed this difference to atomic charge distribution at the –O– linker, confirming that the position of pyridyl nitrogen is a critical determinant of activity [1]. Although the target compound itself has not been reported in a PDE4B assay, its 4‑pyridyl connectivity is identical to the more active regioisomer, whereas the commonly available 3‑(3‑fluoro‑4‑methylphenyl)pyridine places the nitrogen meta to the biaryl axis.

Phosphodiesterase inhibition Regioisomer SAR Inflammation

Demonstrated Utility as a Building Block for Orally Active Antiherpetic 3‑Quinolinecarboxamides

4‑(3‑Fluoro‑4‑methylphenyl)pyridine functions as a key synthetic precursor to 7‑(4‑pyridinyl)‑3‑quinolinecarboxamides, a class of non‑nucleoside antiherpetic agents. The analogous 4‑pyridinyl‑substituted derivative 97 exhibited in vitro HSV‑2 plaque‑reduction potency up to 5‑fold greater than acyclovir and demonstrated comparable oral efficacy to acyclovir at 1/16 the dose in a single‑dose mouse infection model [1]. While the target compound itself was used as a reactant, not the final active agent, its participation in this validated pharmacophoric series underscores its value as a privileged intermediate that is absent from simpler 4‑phenylpyridine or 4‑(4‑fluorophenyl)pyridine variants.

Antiviral agents Herpes simplex virus Synthetic intermediate

Favorable Glucagon Receptor Antagonist SAR Compatibility of 3′‑Fluoro‑4′‑methyl Substitution

In 4‑aryl‑pyridine glucagon antagonists, only small substituents at the 3′‑ and 4′‑positions are well‑tolerated, while substitution at the 2′‑position with a hydroxyl group can increase potency ca. 3‑fold (e.g., 4′‑fluoro‑2′‑hydroxy analogue 33, IC₅₀ = 190 nM) [1]. The target compound bears small substituents (F at 3′, CH₃ at 4′) that fit within this permitted steric envelope, and its 2′‑position remains unsubstituted—allowing for late‑stage diversification. By contrast, 4‑(4‑fluorophenyl)pyridine lacks the 3′‑substituent, and 4‑(3‑fluorophenyl)pyridine lacks the 4′‑methyl, each reducing the available vectors for SAR exploration.

Glucagon receptor Type 2 diabetes Structure–activity relationship

Best‑Fit Application Scenarios for 4-(3-Fluoro-4-methylphenyl)pyridine Based on Quantitative Evidence


Medicinal Chemistry Campaigns Targeting Glucagon Receptor Antagonists

The 3′‑fluoro‑4′‑methyl substitution aligns with the established SAR that only small substituents at these positions are tolerated in 4‑aryl‑pyridine glucagon antagonists [1]. The unsubstituted 2′‑position permits late‑stage installation of a potency‑enhancing hydroxyl group, a modification known to confer ca. 3‑fold activity improvement in this series [1]. Procuring this compound enables SAR exploration without the steric or electronic penalties that larger or differently positioned substituents would impose.

Non‑Nucleoside Antiviral Lead Optimization Using the 3‑Quinolinecarboxamide Scaffold

4‑(3‑Fluoro‑4‑methylphenyl)pyridine serves as a reactant for constructing 7‑(4‑pyridinyl)‑3‑quinolinecarboxamides, a class shown to achieve up to 5‑fold greater in vitro anti‑HSV‑2 potency than acyclovir and oral efficacy at substantially reduced doses [1]. Research groups developing next‑generation non‑nucleoside antiherpetic agents can directly incorporate this building block into their synthetic pathways, leveraging a scaffold with proven in vivo translation.

PDE4‑Focused Screening Libraries Requiring Defined 4‑Pyridyl Connectivity

Regioisomeric comparisons in diarylpyridine ethers demonstrate that 4‑pyridyl attachment yields superior PDE4B inhibition relative to the 2‑pyridyl isomer, a difference attributed to atomic charge effects at the linker position [2]. When assembling a PDE4‑targeted screening collection, selecting the 4‑pyridyl isomer avoids the inherent activity deficit seen with the 3‑pyridyl or 2‑pyridyl variants, increasing hit‑finding efficiency in enzymatic and cellular assays.

Physicochemical Property‑Driven Hit‑to‑Lead Optimization

With a predicted LogP of ≈2.9, 4‑(3‑fluoro‑4‑methylphenyl)pyridine occupies an intermediate lipophilicity range that balances permeability and solubility [1]. Compared to the less lipophilic 4‑phenylpyridine (LogP ≈ 1.96), this compound offers improved predicted membrane permeability while remaining within drug‑like limits [1][2]. It is therefore a rational choice for lead‑optimization programs where modulating LogP through aryl substitution is a key design parameter.

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